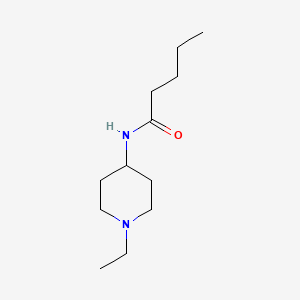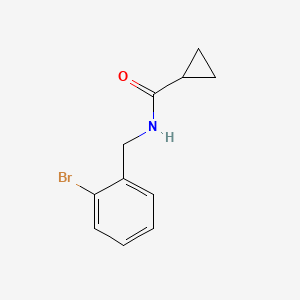
N-(2-bromobenzyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(2-bromobenzyl)cyclopropanecarboxamide, also known as BBC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropanecarboxamide derivative that has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-bromobenzyl)cyclopropanecarboxamide involves the inhibition of various cellular processes that are essential for cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases. It has also been found to possess neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromobenzyl)cyclopropanecarboxamide in lab experiments is its high potency and specificity. This allows researchers to achieve significant results with relatively low concentrations of the compound. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may cause toxicity in certain cell types. Additionally, this compound may interact with other compounds in the cell, potentially leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of N-(2-bromobenzyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to exhibit anticancer activity in a range of cancer cell lines, and further research is needed to determine its efficacy in vivo.
Additionally, this compound may have potential applications in the treatment of other diseases such as inflammatory and neurodegenerative diseases. Further research is needed to determine the full extent of this compound's biochemical and physiological effects, as well as its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for researchers studying a range of diseases and cellular processes. While further research is needed to fully understand the extent of its effects, this compound has the potential to be a valuable therapeutic agent in the treatment of a range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzyl)cyclopropanecarboxamide has been widely used in scientific research due to its unique properties and potential applications. It has been found to exhibit anticancer activity, making it a promising candidate for the development of novel cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)7-13-11(14)8-5-6-8/h1-4,8H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREVDBBBZGUDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
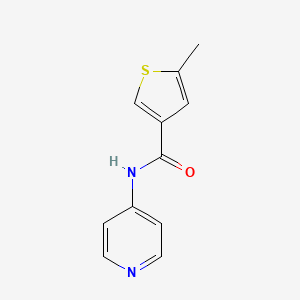
![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)
![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)
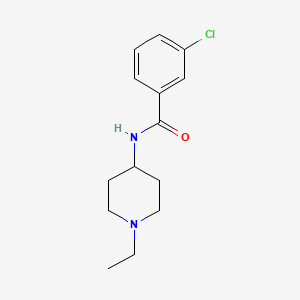
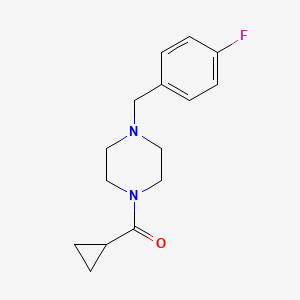
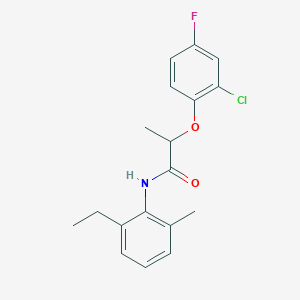
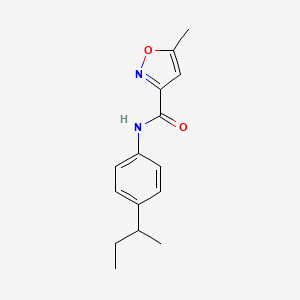

![2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4432356.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432362.png)
